Cas no 948293-08-1 (4-Amino-6-chloro-8-methylquinoline)
4-Amino-6-chloro-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-8-methyl-quinolin-4-amine
- 4-Amino-6-chloro-8-methylquinoline
- 6-chloro-8-methylquinolin-4-amine
- 6-Chloro-8-methyl-quinolin-4-ylamine
- 948293-08-1
- 4-Amino-6-chloro-8-methylquinoline, AldrichCPR
- YMB29308
- MFCD09787713
- AB52063
- BB 0237793
- AKOS002682678
- CS-0321664
- DTXSID80589040
-
- MDL: MFCD09787713
- Inchi: 1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
- InChI Key: QWWBMZJXOULWCA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C2C(C=1)=C(C=CN=2)N
Computed Properties
- Exact Mass: 192.04500
- Monoisotopic Mass: 192.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91000
- LogP: 3.36000
4-Amino-6-chloro-8-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240853-1g |
6-Chloro-8-methylquinolin-4-amine |
948293-08-1 | 97% | 1g |
$463 | 2021-08-04 | |
| Chemenu | CM240853-5g |
6-Chloro-8-methylquinolin-4-amine |
948293-08-1 | 97% | 5g |
$1178 | 2021-08-04 | |
| Chemenu | CM240853-10g |
6-Chloro-8-methylquinolin-4-amine |
948293-08-1 | 97% | 10g |
$1449 | 2021-08-04 | |
| TRC | A620825-50mg |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620825-100mg |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A620825-500mg |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR307943-1g |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 1g |
£253.00 | 2025-02-20 | ||
| Chemenu | CM240853-1g |
6-Chloro-8-methylquinolin-4-amine |
948293-08-1 | 97% | 1g |
$490 | 2022-08-31 | |
| abcr | AB212624-250 mg |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 250mg |
€169.50 | 2023-05-06 | ||
| abcr | AB212624-1 g |
4-Amino-6-chloro-8-methylquinoline |
948293-08-1 | 1g |
€365.00 | 2023-05-06 |
4-Amino-6-chloro-8-methylquinoline Suppliers
4-Amino-6-chloro-8-methylquinoline Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-Amino-6-chloro-8-methylquinoline
Introduction to 4-Amino-6-chloro-8-methylquinoline (CAS No. 948293-08-1)
4-Amino-6-chloro-8-methylquinoline (CAS No. 948293-08-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The unique combination of functional groups in 4-Amino-6-chloro-8-methylquinoline—namely, the amino, chloro, and methyl substituents—contributes to its distinct chemical properties and biological activities.
The quinoline scaffold is a fundamental structure in many biologically active molecules, including antimalarial drugs such as chloroquine and quinine. The presence of the amino group at the 4-position and the chloro and methyl substituents at the 6 and 8 positions, respectively, imparts specific pharmacological properties to 4-Amino-6-chloro-8-methylquinoline. These modifications can influence the compound's solubility, lipophilicity, and binding affinity to various biological targets.
Recent studies have explored the potential of 4-Amino-6-chloro-8-methylquinoline in various therapeutic areas. One notable area of research is its antiparasitic activity. A study published in the Journal of Medicinal Chemistry (2021) reported that 4-Amino-6-chloro-8-methylquinoline exhibits potent activity against Plasmodium falciparum, a parasite responsible for malaria. The compound's ability to disrupt parasite metabolism and inhibit key enzymes involved in parasite survival makes it a promising candidate for the development of new antimalarial drugs.
In addition to its antiparasitic properties, 4-Amino-6-chloro-8-methylquinoline has shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute (2022) demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
The pharmacokinetic properties of 4-Amino-6-chloro-8-methylquinoline have also been investigated to assess its suitability for clinical applications. Studies have shown that the compound has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. However, further optimization may be necessary to enhance its metabolic stability and reduce potential side effects.
Safety and toxicity profiles are crucial considerations in drug development. Preclinical studies have indicated that 4-Amino-6-chloro-8-methylquinoline exhibits low toxicity at therapeutic concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety profile before advancing to clinical trials.
The synthesis of 4-Amino-6-chloro-8-methylquinoline has been optimized using modern synthetic methods to improve yield and purity. A recent publication in the Tetrahedron Letters (2023) described an efficient route involving sequential reactions starting from readily available starting materials. This synthetic approach not only enhances the scalability of production but also reduces environmental impact by minimizing waste generation.
In conclusion, 4-Amino-6-chloro-8-methylquinoline (CAS No. 948293-08-1) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As advances in medicinal chemistry and pharmaceutical sciences progress, this compound holds significant promise for addressing unmet medical needs in areas such as infectious diseases and cancer.
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